N-(2,5-dimethoxyphenyl)tetradecanamide

Description

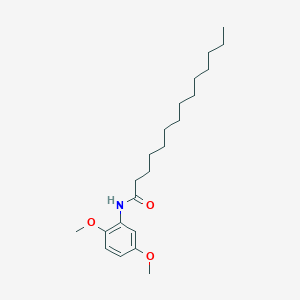

N-(2,5-Dimethoxyphenyl)tetradecanamide is a synthetic amide derivative characterized by a tetradecanoyl (14-carbon) chain linked to a 2,5-dimethoxyaniline moiety. The 2,5-dimethoxy substituents on the aromatic ring likely influence electronic and steric characteristics, while the long alkyl chain may enhance lipophilicity, impacting solubility and biological interactions . Such compounds are typically synthesized via amide coupling reactions, as seen in , where benzoyl chloride reacts with amines under controlled conditions .

Properties

Molecular Formula |

C22H37NO3 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)tetradecanamide |

InChI |

InChI=1S/C22H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(24)23-20-18-19(25-2)16-17-21(20)26-3/h16-18H,4-15H2,1-3H3,(H,23,24) |

InChI Key |

VZAQRKAXDHWBQD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Features a 3,4-dimethoxy-substituted aromatic ring attached to a benzamide via an ethyl linker.

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with 2,6-diethyl substituents. The steric hindrance from the diethyl groups and the chloroacetamide moiety contrasts with the linear tetradecanoyl chain in the target compound, suggesting divergent applications (herbicidal vs.

Acyl Chain Length and Lipophilicity

- Benzamide Derivatives (e.g., Rip-B) : Shorter acyl chains (benzoyl) result in lower molecular weights (~300 g/mol) and reduced lipophilicity, favoring solubility in polar solvents.

Functional Group Diversity

- Thiazole- and Hydrazide-Containing Analogs (): Compounds like 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide incorporate heterocyclic and hydrazide groups, enabling hydrogen bonding and π-π interactions absent in the target compound. Such differences may influence biological activity profiles (e.g., antimicrobial vs. surfactant properties) .

Structural and Property Comparison Table

| Compound Name | Aromatic Substituents | Acyl/Functional Group | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| N-(2,5-Dimethoxyphenyl)tetradecanamide | 2,5-dimethoxy | Tetradecanamide | ~405 | High lipophilicity, potential surfactant/pharmacological use |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | 3,4-dimethoxy | Benzamide + ethyl linker | ~315 | Moderate solubility, research tool in neuropharmacology |

| Alachlor | 2,6-diethyl | Chloroacetamide | ~269 | Herbicide, inhibits plant cell division |

| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide | 2,5-dimethyl + thiazole | Hydrazide + thiazole | ~484 | Antimicrobial activity, heterocyclic interactions |

Research Findings and Implications

- Synthetic Methods: The target compound can likely be synthesized via a Schotten-Baumann reaction, analogous to Rip-B’s synthesis using tetradecanoyl chloride and 2,5-dimethoxyaniline .

- Crystallographic Data : While details a sulfonamide analog, N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide, its crystal structure (R factor = 0.040) reveals planar aromatic systems and hydrogen-bonding networks, suggesting similar stability for the tetradecanamide derivative .

- Biological Relevance: Long-chain amides often exhibit surfactant or membrane-disrupting properties. The 2,5-dimethoxy group may confer antioxidant activity, as seen in related phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.